5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole: is a heterocyclic compound that features a brominated furan ring and an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both bromine and oxadiazole moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromofuran-2-carboxylic acid hydrazide with benzonitrile oxide. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles through nucleophilic substitution reactions. Typical reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF) or KSCN in acetone.
Major Products:
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of 1,2,4-oxadiazoline derivatives.
Substitution: Formation of azide or thiocyanate substituted furan derivatives.
Scientific Research Applications
Chemistry: 5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole is used as a building block in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry due to its structural features. It can be explored for its biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the oxadiazole ring is particularly significant as it is known to enhance the biological activity of compounds .
Industry: In the materials science field, this compound can be used in the development of new materials with specific electronic or optical properties. It can be incorporated into polymers or used as a dopant in organic electronic devices .
Mechanism of Action
The mechanism of action of 5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. For instance, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
5-(5-Nitrofuran-2-yl)-1,2,4-oxadiazole: Similar structure but with a nitro group instead of a bromine atom.
2-(5-Bromofuran-2-yl)-4H-chromen-4-one: Contains a chromenone ring instead of an oxadiazole ring.
Uniqueness: The uniqueness of 5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole lies in its combination of the brominated furan and oxadiazole rings. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(5-bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O2/c13-10-7-6-9(16-10)12-14-11(15-17-12)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUVFPYUUUWWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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